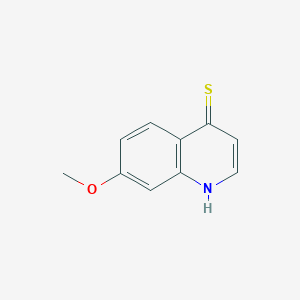

7-Methoxyquinoline-4(1H)-thione

Description

7-Methoxyquinoline-4(1H)-thione is a quinoline derivative characterized by a methoxy (-OCH₃) group at position 7 and a thione (-C=S) group at position 4 of the quinoline core (C₉H₅NOS framework). Quinoline derivatives are widely studied for their diverse pharmacological and synthetic applications, with substituent positions and functional groups critically influencing reactivity, stability, and bioactivity.

Properties

Molecular Formula |

C10H9NOS |

|---|---|

Molecular Weight |

191.25 g/mol |

IUPAC Name |

7-methoxy-1H-quinoline-4-thione |

InChI |

InChI=1S/C10H9NOS/c1-12-7-2-3-8-9(6-7)11-5-4-10(8)13/h2-6H,1H3,(H,11,13) |

InChI Key |

ILWCBMQHHLQBCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=S)C=CN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues within the Quinoline Family

7-Methoxy-4-phenylquinoline-2-thiol

- Core Structure: Quinoline with substituents at positions 4 (phenyl) and 2 (thiol, -SH).

- Molecular Formula: C₁₆H₁₃NOS; Molecular Weight: 267.34.

- Key Differences: The thiol group at position 2 (vs. thione at position 4) alters electronic properties and hydrogen-bonding capacity.

- Applications: Used as an intermediate in synthesizing quinoline-2-thiol derivatives, highlighting its utility in organic chemistry .

1-Methoxy-4-oxoquinoline

- Core Structure: Quinoline with substituents at positions 1 (methoxy) and 4 (oxo, -C=O).

- Molecular Formula: C₁₀H₉NO₂; Molecular Weight: 175.17.

- Key Differences :

- The oxo group at position 4 is less polarizable than a thione, reducing nucleophilicity and altering redox behavior.

- Methoxy at position 1 (vs. 7) modifies the electron density distribution across the aromatic system.

- Implications : Likely exhibits distinct reactivity in substitution or coordination reactions compared to thione-containing analogs .

Heterocyclic Analogues

6-Methoxy-7-hydroxyquinazolin-4-one

- Core Structure : Quinazoline (two nitrogen atoms at positions 1 and 3) with substituents at positions 6 (methoxy), 7 (hydroxyl), and 4 (oxo).

- Molecular Formula : C₉H₈N₂O₃; Molecular Weight : 192.15.

- Applications : Investigated for roles in chemotherapy and enzyme modulation due to quinazoline’s bioactivity profile .

Pyrazine-2(1H)-thione

- Core Structure : Pyrazine (two adjacent nitrogen atoms) with a thione group at position 2.

- Molecular Formula : C₄H₄N₂S; Molecular Weight : 112.15.

- Key Differences: Smaller aromatic system with adjacent nitrogens, leading to weaker basicity compared to quinoline. Crystal packing dominated by N–H⋯N and C–H⋯S hydrogen bonds, contributing to a monoclinic lattice (space group P21/m) .

- Applications : Demonstrates anticancer and antimicrobial activities, emphasizing the role of the thione group in bioactivity .

Comparative Data Table

Key Findings and Implications

Thione vs. Oxo Groups: The thione group in 7-Methoxyquinoline-4(1H)-thione enhances nucleophilic reactivity and metal-binding capacity compared to oxo-containing analogs like 1-methoxy-4-oxoquinoline .

Substituent Position: Methoxy at position 7 (quinoline) vs. 6 (quinazoline) alters electronic effects, influencing interactions with biological targets (e.g., enzymes or DNA) .

Core Heterocycle: Quinoline derivatives generally exhibit greater aromatic stability and planarity than pyrazines, affecting solubility and solid-state packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.